molecular formula C19H13N3O2 B2547814 (E)-2-(4-hydroxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile CAS No. 861210-13-1

(E)-2-(4-hydroxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile

Cat. No. B2547814
CAS RN: 861210-13-1
M. Wt: 315.332
InChI Key: FDSLQTFSHAGKLB-WJDWOHSUSA-N
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Description

“(E)-2-(4-hydroxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile” is a chemical compound with the molecular formula C19H13N3O2 . It is listed under CAS No. 861210-13-1.


Molecular Structure Analysis

The molecular structure of this compound consists of a central prop-2-enenitrile group, with a 4-hydroxyphenyl group on one side and a 3-pyrimidin-2-yloxyphenyl group on the other .

Scientific Research Applications

Fluorescence Binding Studies

One study involved the synthesis of novel p-hydroxycinnamic acid amides, including derivatives structurally similar to (E)-2-(4-hydroxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile. These compounds were investigated for their ability to bind with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. Such interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Meng et al., 2012).

Aldose Reductase Inhibition

Pyrido[1,2-a]pyrimidin-4-one derivatives, bearing phenol or catechol moieties, have been tested as aldose reductase inhibitors, displaying activity in the micromolar/submicromolar range. These findings are significant for developing treatments for complications arising from diabetes, such as cataracts and neuropathy, indicating the potential therapeutic applications of similar compounds (La Motta et al., 2007).

Anti-inflammatory and Antioxidant Activities

A study on the heterocyclization of polarized systems synthesized novel pyrimidine-2-thiol, pyrazole, and pyran derivatives starting from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one. These compounds exhibited potent anti-inflammatory and antioxidant activities, highlighting the importance of such derivatives in developing new therapeutic agents (Shehab et al., 2018).

Corrosion Inhibition

A newly synthesized pyrimidine-based compound demonstrated promising results as a corrosion inhibitor for steel in aggressive environments. This application is particularly relevant in industries where metal preservation is crucial, showcasing the versatility of (E)-2-(4-hydroxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile derivatives in both biomedical and industrial fields (Onyeachu et al., 2019).

Photophysical Properties

Another area of application is the study of the effect of solvent polarity on the photophysical properties of chalcone derivatives. These studies contribute to a deeper understanding of how these compounds interact with light, which is critical for designing fluorescent markers and sensors (Kumari et al., 2017).

properties

IUPAC Name

(E)-2-(4-hydroxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c20-13-16(15-5-7-17(23)8-6-15)11-14-3-1-4-18(12-14)24-19-21-9-2-10-22-19/h1-12,23H/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSLQTFSHAGKLB-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C=C(C#N)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)/C=C(/C#N)\C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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